An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-Amino-4-methoxybenzoate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-Amino-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-4-methoxybenzoate is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and dye industries. Its chemical structure, featuring an aromatic ring substituted with amino, methoxy, and methyl ester functional groups, makes it a versatile building block for the synthesis of more complex molecules. Understanding its physicochemical properties is paramount for its effective use in research and development, influencing factors such as reaction kinetics, solubility, purification, and biological activity of its derivatives. This guide provides a comprehensive overview of the core physicochemical properties of Methyl 3-Amino-4-methoxybenzoate, detailed experimental protocols for their determination, and a summary of key data.
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, which is a cornerstone of drug discovery and development.
Quantitative Data Summary
A compilation of the key physicochemical properties of Methyl 3-Amino-4-methoxybenzoate is presented in the table below. It is important to note that while several experimental values are available, some parameters like pKa and logP are primarily based on predictive models.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO₃ | --INVALID-LINK-- |
| Molecular Weight | 181.19 g/mol | --INVALID-LINK-- |
| Appearance | White to Gray to Brown powder/crystal | TCI Chemicals |
| Melting Point | 82-87 °C | --INVALID-LINK-- |
| Boiling Point | 183 °C at 15 mmHg | ChemBK |
| Solubility | Soluble in Methanol. | ChemBK |
| Predicted pKa | 3.39 ± 0.10 | ChemBK |
| Predicted XlogP | 1.1 | --INVALID-LINK-- |
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized experimental protocols. Below are detailed methodologies for key experiments.
Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic behavior. The shake-flask method is the gold standard for its experimental determination.
Materials:
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Methyl 3-Amino-4-methoxybenzoate
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n-Octanol (pre-saturated with water)
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Water (pre-saturated with n-octanol)
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Glassware (separatory funnels, volumetric flasks, pipettes)
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Analytical balance
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Shaker
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Centrifuge
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UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
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Preparation of Saturated Solvents: Mix n-octanol and water in a large container and shake vigorously for 24 hours. Allow the phases to separate completely. The upper phase is water-saturated n-octanol, and the lower phase is n-octanol-saturated water.
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Standard Solution Preparation: Prepare a stock solution of Methyl 3-Amino-4-methoxybenzoate of a known concentration in the n-octanol phase.
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Partitioning: In a separatory funnel, add a known volume of the n-octanol stock solution and a known volume of the water phase.
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Equilibration: Shake the separatory funnel for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.
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Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.
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Concentration Measurement: Carefully separate the two phases. Determine the concentration of Methyl 3-Amino-4-methoxybenzoate in both the n-octanol and water phases using a suitable analytical technique (UV-Vis spectrophotometry or HPLC).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the water phase. The logP is the logarithm of this value.
P = [Concentration in Octanol] / [Concentration in Water] logP = log10(P)
Determination of pKa by Spectrophotometry
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine-containing compound like Methyl 3-Amino-4-methoxybenzoate, the pKa of its conjugate acid is determined. UV-Vis spectrophotometry can be used to determine the pKa by measuring the change in absorbance at a specific wavelength as a function of pH.
Materials:
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Methyl 3-Amino-4-methoxybenzoate
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A series of buffer solutions with known pH values covering the expected pKa range.
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Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment.
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UV-Vis Spectrophotometer
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pH meter
Procedure:
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Wavelength Selection: Dissolve the compound in a highly acidic solution (e.g., 0.1 M HCl) where it exists predominantly in its protonated form, and in a highly basic solution (e.g., 0.1 M NaOH) where it is in its neutral form. Scan the UV-Vis spectrum for both solutions to identify the wavelength of maximum absorbance difference.
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Sample Preparation: Prepare a series of solutions of Methyl 3-Amino-4-methoxybenzoate at a constant concentration in the different buffer solutions of known pH.
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Absorbance Measurement: Measure the absorbance of each solution at the predetermined wavelength.
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Data Analysis: The pKa can be determined by plotting the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa. Alternatively, the Henderson-Hasselbalch equation can be used:
pKa = pH + log([A⁻]/[HA])
Where [A⁻] is the concentration of the deprotonated form and [HA] is the concentration of the protonated form. The ratio of these can be determined from the absorbance values.
Visualizations
Experimental Workflow for logP Determination
The following diagram illustrates the key steps in the experimental determination of the octanol-water partition coefficient (logP) using the shake-flask method.
Plausible Synthesis Route
Methyl 3-amino-4-methoxybenzoate can be synthesized through a multi-step process starting from 4-hydroxybenzoic acid. The following diagram outlines a plausible synthetic pathway.
Conclusion
This technical guide provides a detailed overview of the physicochemical properties of Methyl 3-Amino-4-methoxybenzoate, a compound of significant interest to researchers in medicinal chemistry and materials science. The presented data, compiled from various reliable sources, offers a solid foundation for its application in synthesis and drug development. The detailed experimental protocols for determining key parameters like logP and pKa are intended to aid in the generation of precise and reproducible data. The visualizations of the experimental workflow and a plausible synthesis route further enhance the practical utility of this guide for the target audience. While predicted values for some properties are provided, it is recommended that experimental determination be carried out for applications where high accuracy is critical.
